(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Overview
Description
“(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a methoxyphenyl group and a methyl group .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been studied using single crystal X-ray diffraction methods. Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group has been revealed .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives often involve annulation reactions, followed by desulfurization/intramolecular rearrangement .Scientific Research Applications
Antidiabetic Drug Development
The oxadiazole derivatives, including compounds similar to the one , have been synthesized and evaluated for their antiglycation potential . These compounds are of interest in the search for potent antidiabetic drugs due to their ability to inhibit the formation of advanced glycation end-products (AGEs), which are associated with diabetic complications such as retinopathy, neuropathy, atherosclerosis, and cataract .
Anticancer Research
Oxadiazoles, the core structure within this compound, have been explored for their anticancer properties . The presence of the oxadiazole moiety can be crucial in the pharmacophore, contributing to the compound’s ability to interact with various biological targets involved in cancer progression.
Medicinal Chemistry
The structural features of oxadiazoles make them valuable in medicinal chemistry as they can serve as a flat, aromatic linker to place required substituents for potential applications. This allows for the design of molecules with specific interactions with biological targets.
High-Energy Materials
Oxadiazoles have been established as potential high-energy cores due to their favorable oxygen balance and positive heat of formation . This makes them suitable for applications in material science, especially where energy release is a critical factor.
Antioxidant Activity
Some oxadiazole derivatives have shown potent antioxidant activity, which is beneficial in combating oxidative stress . Oxidative stress is implicated in various diseases, and compounds that can mitigate this stress are valuable in therapeutic research.
Antimicrobial and Antiviral Applications
Heterocycles based on the oxadiazole moiety have been utilized in the development of medicinal scaffolds demonstrating anti-HIV, antitubercular, antiviral, and antibacterial activities . This highlights the broad-spectrum potential of such compounds in infectious disease research.
Vasodilator and Anticonvulsant Potential
Oxadiazole derivatives have been investigated for their vasodilator and anticonvulsant effects . These properties are significant for the treatment of cardiovascular and neurological disorders, respectively.
Material Science Applications
Due to the electronic properties of oxadiazoles, these compounds can be used in material science for the development of new materials with specific electronic characteristics . This includes applications in semiconductors and other electronic devices.
Mechanism of Action
While the specific mechanism of action for “(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is not mentioned in the sources, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been found to inhibit various enzymes that contribute to cancer cell proliferation .
Future Directions
The future directions for research on “(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” and similar compounds could involve further exploration of their anticancer potential, as well as their potential as inhibitors of various enzymes . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazole derivatives with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-7-13-11(14-16-7)10(12)8-5-3-4-6-9(8)15-2;/h3-6,10H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPBBNIZNDOVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=CC=C2OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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